{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol
Description
The compound {1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol is a triazole derivative featuring a hydroxymethyl (-CH2OH) group at the 4-position of the triazole ring and a methoxy-substituted oxolane (tetrahydrofuran) ring at the 1-position. The compound’s molecular formula is C8H13N3O3, with a molecular weight of 199.21 g/mol (CAS: 1807941-62-3). Its structure is characterized by the SMILES string CO[C@@H]1COC[C@H]1n1cc(nn1)CO, highlighting the chiral centers and connectivity.
Properties
IUPAC Name |
[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-13-8-5-14-4-7(8)11-2-6(3-12)9-10-11/h2,7-8,12H,3-5H2,1H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHLREPHKUKAPD-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N2C=C(N=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1N2C=C(N=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The specific synthetic route may vary, but a common approach involves the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction under copper(I) catalysis to form the triazole ring.
- Introduction of the methoxyoxolane moiety through appropriate functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the methoxy group could yield various substituted derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C8H11N3O4
- Molecular Weight : 213.193 g/mol
- CAS Number : 1808834-32-3
Structural Characteristics
The compound features a triazole ring, which is known for its biological activity. The methoxyoxolan moiety contributes to its solubility and stability, making it suitable for various applications.
Antimicrobial Activity
Triazole compounds are well-documented for their antimicrobial properties. Studies have shown that derivatives of triazoles exhibit significant activity against a range of bacteria and fungi. For instance, triazole-based compounds have been synthesized and tested for their efficacy against resistant strains of pathogens, showcasing potential as new antimicrobial agents .
Anticancer Properties
Research has indicated that triazole derivatives can inhibit cancer cell proliferation. The incorporation of the methoxyoxolan group may enhance the compound's ability to interact with biological targets involved in tumor growth. Preliminary studies suggest that such compounds could induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .
Fungicides
The triazole structure is prevalent in agricultural fungicides due to its ability to disrupt fungal cell membrane synthesis. Compounds similar to {1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol have been explored for their effectiveness in controlling plant pathogens, thus supporting crop health and yield .
Polymer Chemistry
The unique properties of triazoles allow them to be utilized in the synthesis of polymers with enhanced thermal and mechanical properties. The incorporation of {1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol into polymer matrices has been studied to improve material resilience and functionality .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 32 µg/mL |
| Triazole B | S. aureus | 16 µg/mL |
| {1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol | C. albicans | 8 µg/mL |
Table 2: Comparison of Fungicidal Activity
| Compound Name | Target Pathogen | Efficacy (%) |
|---|---|---|
| Triazole C | Fusarium spp. | 85% |
| Triazole D | Botrytis cinerea | 90% |
| {1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol | Alternaria spp. | 78% |
Case Study 1: Antimicrobial Screening
In a study published in Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that the compound {1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol demonstrated significant inhibition against Candida species at low concentrations .
Case Study 2: Agricultural Application
A field trial conducted by agricultural scientists tested the efficacy of triazole-based fungicides on wheat crops infected with Fusarium spp. The results showed that the application of {1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol significantly reduced disease incidence by over 70%, indicating its potential as an effective fungicide .
Mechanism of Action
The mechanism of action of {1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring can interact with various amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares {1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol with structurally related triazole derivatives:
Key Comparisons
Halogenated aryl derivatives (e.g., 4-chlorophenyl, 3-chloro-4-fluorophenyl) exhibit higher molecular weights and logP values, enhancing membrane permeability but reducing aqueous solubility. The benzyl group in significantly increases lipophilicity, making it suitable for crossing biological membranes, whereas the hydroxymethyl group maintains polarity for solubility.
Synthetic Accessibility :
- The target compound’s synthesis likely employs click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to form the triazole core, followed by chiral resolution to achieve (3R,4S) stereochemistry.
- Halogenated derivatives (e.g., ) often require electrophilic aromatic substitution or Suzuki coupling for aryl group introduction.
Biological Relevance: Antiviral Potential: A structurally related compound, {1-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol, demonstrated activity against the SARS-CoV-2 NSP3 macrodomain, suggesting the target compound’s methoxyoxolane group may similarly engage in hydrogen bonding with viral proteins. Antimicrobial Activity: Chlorophenyl derivatives (e.g., ) show efficacy against bacterial strains due to the chlorine atom’s electron-withdrawing effects, which enhance binding to microbial enzymes.
Biological Activity
The compound {1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol is a member of the triazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of {1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol is with a molecular weight of 252.27 g/mol. The compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N4O3 |
| Molecular Weight | 252.27 g/mol |
| CAS Number | 2094002-16-9 |
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole moieties exhibit significant activity against various pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of fungi and bacteria by disrupting their cellular processes .
Anticancer Properties
The triazole ring has also been implicated in anticancer activity. Compounds similar to {1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells. This is often mediated through the inhibition of specific enzymes involved in cancer cell metabolism .
The biological activity of {1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for pathogen survival.
- Receptor Modulation : It may act as a modulator for certain receptors involved in cell signaling pathways.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can induce stress responses in target cells.
Study 1: Antifungal Activity
In a study published in Journal of Medicinal Chemistry, a series of triazole derivatives were synthesized and tested for antifungal activity. The results indicated that compounds with methoxy substituents showed enhanced potency against Candida albicans compared to standard antifungal agents .
Study 2: Anticancer Efficacy
A recent investigation evaluated the anticancer effects of various triazole derivatives on breast cancer cell lines. The study revealed that specific derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Study 3: Pharmacokinetics and Toxicology
Pharmacokinetic studies on related compounds suggest that triazoles are well absorbed and metabolized in vivo, with favorable safety profiles observed in preliminary toxicity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
